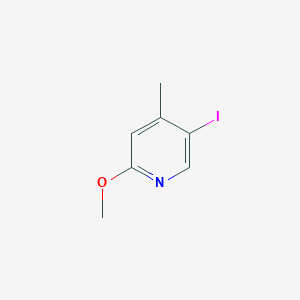

5-Iodo-2-methoxy-4-methylpyridine

Vue d'ensemble

Description

5-Iodo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8INO . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

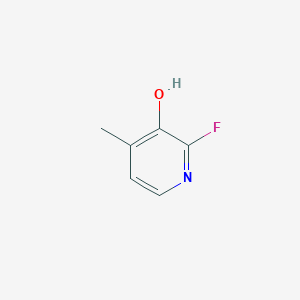

The molecular structure of 5-Iodo-2-methoxy-4-methylpyridine consists of a pyridine ring substituted with an iodine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position . The molecular weight of this compound is 249.05 .Physical And Chemical Properties Analysis

5-Iodo-2-methoxy-4-methylpyridine is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pyridine derivatives, including those similar to 5-Iodo-2-methoxy-4-methylpyridine, are crucial for their applications in scientific research. For instance, the synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol were explored, highlighting the conditions for maximum yield and the characterization of the product's structure through various analytical techniques such as UV-Vis, IR, 1H NMR, and X-ray crystal diffraction (Bai Linsha, 2015). This approach underscores the importance of structural elucidation in understanding the properties and potential applications of pyridine derivatives.

Photophysical Evaluation

The study of 2-methoxy- and 2-morpholino pyridine compounds, including their synthesis and photophysical evaluation, provides insights into their applications as highly emissive fluorophores in both solution and the solid state. These compounds exhibit significant fluorescence quantum yields, influenced by substituent modifications, which enhance their fluorescence properties. Such properties make them candidates for various applications in materials science and bioimaging (Masayori Hagimori et al., 2019).

Organic Synthesis Applications

In organic synthesis, 5-Iodo-2-methoxy-4-methylpyridine and related compounds serve as precursors or intermediates in the construction of complex molecules. For example, the Et3N-induced demethylation-annulation of pyridones and related compounds in the synthesis of furan-fused heterocycles demonstrates the versatility of iodopyridinones in forming structurally diverse heterocycles, which are of interest in pharmaceutical research and material science (D. Conreaux et al., 2008).

Chemical Reactivity and Mechanistic Studies

Understanding the chemical reactivity and mechanisms involving pyridine derivatives is essential for their application in synthetic chemistry. Studies on the solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones provide valuable information on the influence of electronic and steric factors on chemical transformations. This knowledge is crucial for designing new synthetic routes and optimizing reaction conditions for the synthesis of pyridine-based compounds (Xiao Yi et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propriétés

IUPAC Name |

5-iodo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRBEQOMYWKCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3211672.png)

![2-(2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetic acid](/img/structure/B3211691.png)

![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B3211744.png)

![5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3211758.png)